molecular formula C10H15N3 B2509960 2-Methyl-1-(pyridin-4-yl)piperazine CAS No. 1249423-37-7

2-Methyl-1-(pyridin-4-yl)piperazine

Cat. No.: B2509960
CAS No.: 1249423-37-7
M. Wt: 177.251
InChI Key: RSIPSWGUYVEEBC-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)piperazine is a heterocyclic organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a pyridine ring and a methyl group is attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-Methyl-1-(pyridin-4-yl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-piperidinyl)piperazine: Similar structure but with a piperidine ring instead of a pyridine ring.

    1-(2-Pyridyl)piperazine: Similar structure but with the pyridine ring attached at a different position.

    1-(4-Pyridyl)piperazine: Similar structure but without the methyl group

Uniqueness

2-Methyl-1-(pyridin-4-yl)piperazine is unique due to the presence of both a methyl group and a pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-methyl-1-pyridin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPSWGUYVEEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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